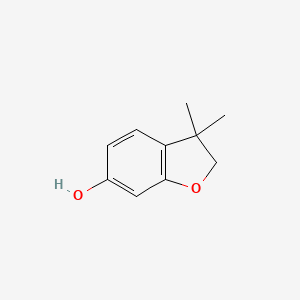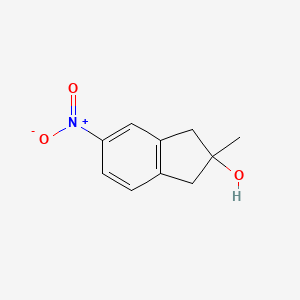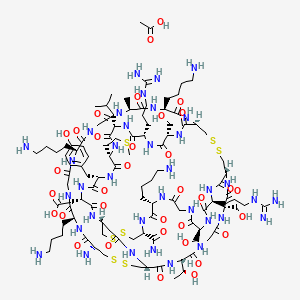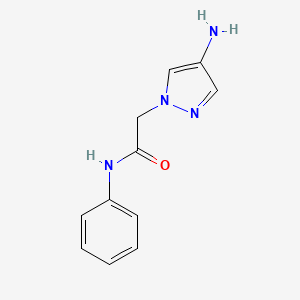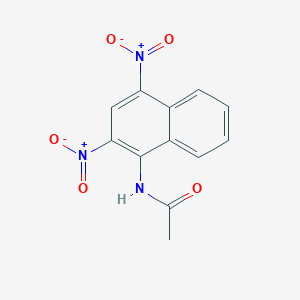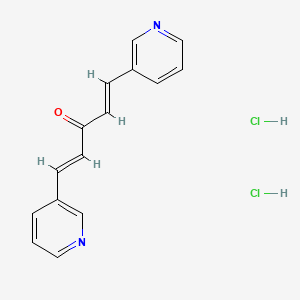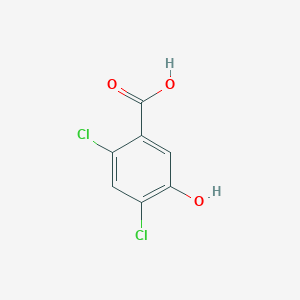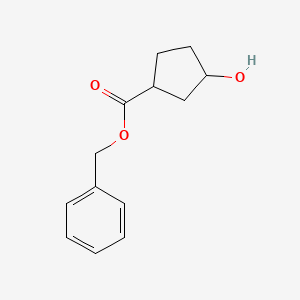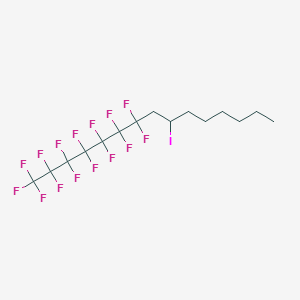
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine
Overview
Description
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, also known as Propenyldihydroindenamine or PDI, is a novel amine compound with potential applications in the field of medicinal chemistry. It is a derivative of indene, a heterocyclic aromatic compound, and is composed of two nitrogen atoms, two carbon atoms, and three hydrogen atoms. It is an important research target for its unique properties, such as its ability to bind to a variety of molecules and its low toxicity.
Scientific Research Applications
Synthesis of Complex Compounds
N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine plays a role in the synthesis of complex organic compounds. For instance, an isomerization-ring-closing metathesis (RCM) approach used N-protected N-{2-[(1E)-prop-1-en-1-yl]benzyl}prop-2-en-1-amines to synthesize substituted 2,3-dihydro-1H-2-benzazepines and 1,2-dihydroisoquinolines (Panayides, Pathak, Koning, & Otterlo, 2007).
Pharmaceutical Applications
The compound is involved in the production of pharmaceuticals targeting specific receptors. For instance, derivatives of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene showed affinity for dopamine D1 and D2 receptors, indicating potential as central nervous system agents (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, & Giuliani, 1996).
Synthesis in Medicinal Chemistry
It is used in the synthesis of medicinal compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involves asymmetric reductive amination (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).
Exploration in Organic Chemistry
The compound is also explored in organic chemistry for synthesizing novel structures. For example, novel psychoactive substances were studied, including 2-phenylethan-1-amines and N-benzyl-2-phenylethan-1-amines, which are related to this compound (Chapman, 2017).
Organic Photovoltaics
A study involving amine-containing polyelectrolytes, including polyethyleneimine (PEI) with 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-based non-fullerene acceptors (NFAs), highlighted the importance of these compounds in organic solar cell technology. It focused on the chemical interactions between PEI and INCN-based NFAs, revealing insights for developing chemically stable amine-containing polyelectrolytes in solar cell applications (Kyeong, Lee, Daboczi, Stewart, Yao, Cha, Luke, Lee, Durrant, Kim, & Hong, 2021).
properties
IUPAC Name |
N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAZWTZFMPXUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



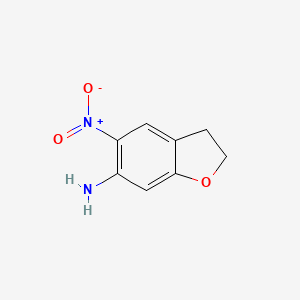
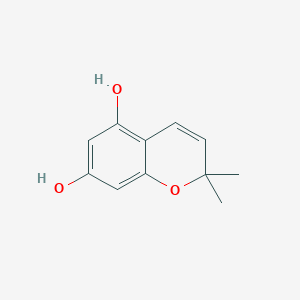
![Benzhydryl (6R,7R)-3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3332637.png)
![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)
